N-Cbz-N-methyl-L-leucine
Overview
Description
N-Cbz-N-methyl-L-leucine, also known as N-benzyloxycarbonyl-N-methyl-L-leucine, is a derivative of the amino acid leucine. It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group and a methyl group attached to the nitrogen atom of leucine. The chemical formula for this compound is C15H21NO4, and it is commonly used in peptide synthesis and as a building block in organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Cbz-N-methyl-L-leucine can be synthesized through a multi-step chemical process. The synthesis typically begins with N-benzyl-L-leucine, which undergoes methylation using methyl iodide. The resulting product is then purified and crystallized to obtain this compound . The reaction conditions for this synthesis include the use of appropriate solvents and reagents to facilitate the methylation and purification steps.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to achieve efficient methylation and purification, making the compound suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
N-Cbz-N-methyl-L-leucine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be used to remove the Cbz protecting group, typically through hydrogenolysis.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used for oxidation reactions.
Substitution: Various electrophiles and nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include deprotected amines, oxidized derivatives, and substituted compounds. The specific products depend on the reaction conditions and reagents used.
Scientific Research Applications
N-Cbz-N-methyl-L-leucine has diverse applications in scientific research, including:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and peptidomimetics.
Drug Development: The compound is utilized in the development of potential antitumor agents and enzyme inhibitors.
Enzyme Inhibition: It serves as a valuable tool in studying enzyme inhibition mechanisms and developing enzyme inhibitors.
Organic Chemistry: This compound is employed in various organic synthesis reactions, contributing to the advancement of chemical research.
Mechanism of Action
The mechanism of action of N-Cbz-N-methyl-L-leucine primarily involves its role as a protecting group in peptide synthesis. The Cbz group protects the amine functionality of leucine, preventing unwanted reactions during peptide bond formation. The compound can be deprotected through hydrogenolysis, where the Cbz group is removed, releasing the free amine . This deprotection step is crucial in the final stages of peptide synthesis, allowing the formation of the desired peptide product.
Comparison with Similar Compounds
N-Cbz-N-methyl-L-leucine can be compared with other similar compounds, such as:
N-Cbz-L-leucine: Similar to this compound but without the methyl group on the nitrogen atom.
N-Boc-N-methyl-L-leucine: Contains a tert-butyloxycarbonyl (Boc) protecting group instead of the Cbz group.
N-Fmoc-N-methyl-L-leucine: Contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of the Cbz group.
The uniqueness of this compound lies in its specific protecting group and methylation, which provide distinct reactivity and stability compared to other similar compounds.
Properties
IUPAC Name |
(2S)-4-methyl-2-[methyl(phenylmethoxycarbonyl)amino]pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-11(2)9-13(14(17)18)16(3)15(19)20-10-12-7-5-4-6-8-12/h4-8,11,13H,9-10H2,1-3H3,(H,17,18)/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVXSGOBGRXNJLM-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)N(C)C(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)N(C)C(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50426670 | |
Record name | N-Cbz-N-methyl-L-leucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50426670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33099-08-0 | |
Record name | N-Cbz-N-methyl-L-leucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50426670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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